Lipophilicity (XLogP3) Differentiates 6-Sulfonyl Nicotinate from Non-Sulfonylated and Carboxylic Acid Analogs
The lipophilicity of Methyl 6-(methylsulfonyl)nicotinate (XLogP3 = 0.3) is intermediate between the more polar 6-(methylsulfonyl)nicotinic acid (XLogP3 ≈ -0.5) and the more lipophilic non-sulfonylated methyl nicotinate (XLogP3 ≈ 0.9) [1]. This balanced lipophilicity is critical for applications requiring moderate membrane permeability without excessive hydrophobicity. The methylsulfonyl group introduces a polar, hydrogen-bond-accepting motif while maintaining a logP suitable for CNS multiparameter optimization [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.3 |
| Comparator Or Baseline | Methyl nicotinate: 0.9; 6-(Methylsulfonyl)nicotinic acid: -0.5 |
| Quantified Difference | Δ = -0.6 vs methyl nicotinate; Δ = +0.8 vs acid analog |
| Conditions | Computed by XLogP3 (PubChem release 2019.06.18) [1] |
Why This Matters
Procurement decisions for lead optimization or assay development must account for lipophilicity-driven differences in solubility, permeability, and off-target binding.
- [1] PubChem. (2025). Methyl 6-(methylsulfonyl)nicotinate. Compound Summary CID 66878922. National Center for Biotechnology Information. View Source
